![molecular formula C19H13NO4 B2692576 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid CAS No. 2022152-71-0](/img/structure/B2692576.png)
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid (HPBPC) has a rigid linear structure of biphenylpyridine with a carboxylic acid at the end of benzene rings . It is a molecular salt structure .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5-(3′,4′-dicarboxylphenoxy)-isophthalic acid and 4,4′-bis(pyrid-4-yl)biphenyl. These are added to water in a Teflon-lined autoclave. The mixture is heated at 413 K for 5 days and then slowly cooled down to room temperature. The colorless crystals are then collected .Molecular Structure Analysis
The asymmetric unit contains one 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium cation, one 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate anion, and one free water molecule . The bond lengths and angles are within the expected ranges .Chemical Reactions Analysis
The monocation donates and accepts hydrogen bonds . More detailed information about the chemical reactions involving this compound may be found in the referenced papers .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. In one study, the crystal structure of a complex containing this compound was analyzed . The study provided valuable insights into the structural characteristics of the compound and its interactions with other molecules .
Biological Activity
The pyridin-4-yl group, which is part of the structure of this compound, has been associated with biological activity. For instance, compounds containing this group have shown efficacy in reducing blood glucose levels . This suggests potential applications in the treatment of disorders such as hyperglycemia, diabetes, and cardiovascular diseases .
Antimycobacterial Activities
Compounds similar to 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid have been evaluated for their antimycobacterial activities. Some of these compounds exhibited significant activity against Mycobacterium tuberculosis and Mycobacterium avium .
Chemical Reactions
The compound has been used in chemical reactions. For example, it has been involved in experiments with various equivalents of t-BuOK . These studies contribute to our understanding of the reactivity of the compound and its potential use in synthetic chemistry .
Commercial Availability
The compound is commercially available from chemical suppliers such as Sigma-Aldrich . This suggests that it is widely used in various research fields, including organic synthesis, medicinal chemistry, and materials science .
Safety and Hazards
properties
IUPAC Name |
5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPSJVXVYUXFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

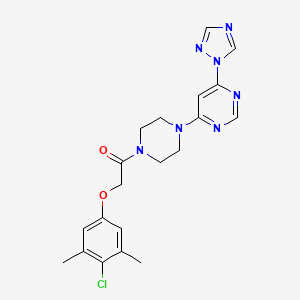
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)
![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)
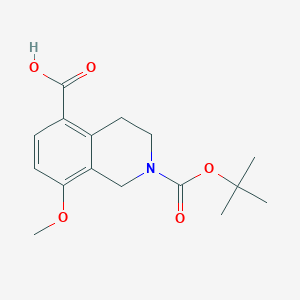
![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692503.png)

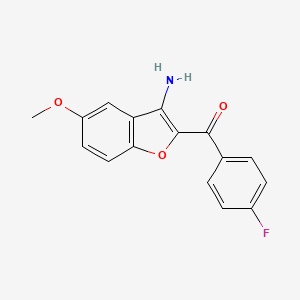

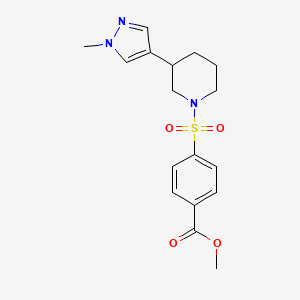

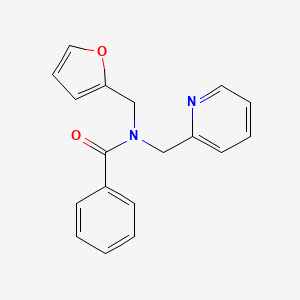
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)
![(3-Methylimidazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2692516.png)